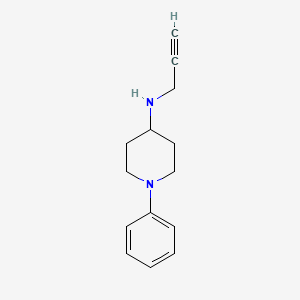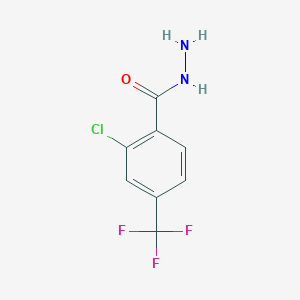
2-Chloro-4-(trifluoromethyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(trifluoromethyl)benzohydrazide is an organic compound with the molecular formula C8H6ClF3N2O It is a derivative of benzohydrazide, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)benzohydrazide typically involves the reaction of 2-Chloro-4-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
2-Chloro-4-(trifluoromethyl)benzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Chloro-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine or trifluoromethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
2-Chloro-4-(trifluoromethyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase or butyrylcholinesterase, preventing the breakdown of acetylcholine and butyrylcholine, respectively . This inhibition can lead to increased levels of these neurotransmitters, affecting neural signaling pathways.
類似化合物との比較
2-Chloro-4-(trifluoromethyl)benzohydrazide can be compared with other benzohydrazide derivatives:
2-Bromo-4-(trifluoromethyl)benzohydrazide: Similar structure but with a bromine atom instead of chlorine.
4-(Trifluoromethyl)benzohydrazide: Lacks the chlorine substituent.
2-Chloro-4-(methyl)benzohydrazide: Contains a methyl group instead of a trifluoromethyl group.
These compounds share similar chemical properties but differ in their reactivity and potential applications. The presence of different substituents can significantly influence their biological activity and chemical behavior.
特性
分子式 |
C8H6ClF3N2O |
|---|---|
分子量 |
238.59 g/mol |
IUPAC名 |
2-chloro-4-(trifluoromethyl)benzohydrazide |
InChI |
InChI=1S/C8H6ClF3N2O/c9-6-3-4(8(10,11)12)1-2-5(6)7(15)14-13/h1-3H,13H2,(H,14,15) |
InChIキー |
OHIJFCZUQHUEEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



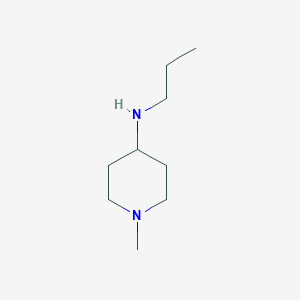
![tert-Butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11763999.png)
![3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B11764005.png)

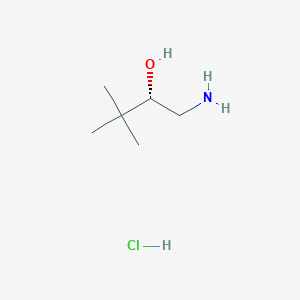

![ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11764036.png)
![1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol](/img/structure/B11764052.png)
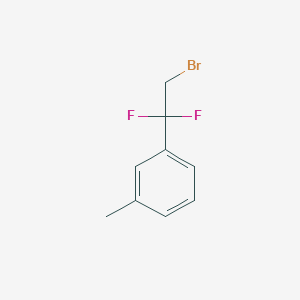
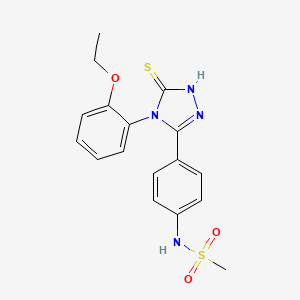
![Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11764074.png)
![ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11764076.png)
